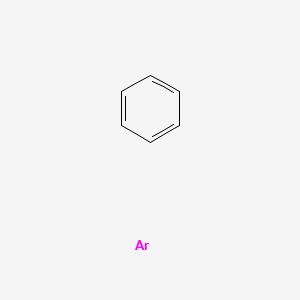
Argon;benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argon;benzene: is a van der Waals complex formed by the interaction between argon and benzene. This compound is of interest due to its unique structural and electronic properties, which arise from the weak interactions between the argon atom and the benzene ring. These interactions can be studied to understand the behavior of molecular clusters and the nature of van der Waals forces.
準備方法
Synthetic Routes and Reaction Conditions:
Matrix Isolation Technique: Argon;benzene complexes can be prepared using the matrix isolation technique, where argon and benzene are co-deposited at low temperatures (typically around 20 K) in an inert gas matrix.
Supersonic Jet Expansion: Another method involves the use of supersonic jet expansion, where a mixture of argon and benzene is expanded through a nozzle into a vacuum chamber.
Industrial Production Methods: There are no large-scale industrial production methods for this compound complexes due to their specialized nature and the requirement for low-temperature conditions. These complexes are primarily studied in research laboratories.
化学反応の分析
Types of Reactions:
Van der Waals Interactions: The primary interaction in argon;benzene complexes is the van der Waals interaction, which is a weak, non-covalent force.
Photodissociation: Under certain conditions, such as exposure to ultraviolet light, the this compound complex can undergo photodissociation, where the argon atom is released from the benzene ring.
Common Reagents and Conditions:
Inert Gas Matrix: Argon is used as the inert gas matrix for stabilizing the complex at low temperatures.
Ultraviolet Light: UV light can be used to study the photodissociation of the complex.
Major Products Formed:
Photodissociation Products: The primary product of photodissociation is the separation of argon and benzene molecules.
科学的研究の応用
Chemistry:
Spectroscopic Studies: Argon;benzene complexes are used in spectroscopic studies to understand the nature of van der Waals interactions and the electronic properties of molecular clusters.
Biology:
Model Systems: These complexes serve as model systems for studying weak interactions in biological molecules, such as protein-ligand binding.
Medicine:
Drug Design: Insights gained from studying this compound interactions can be applied to drug design, particularly in understanding how drugs interact with their targets through weak forces.
Industry:
Material Science: Research on this compound complexes contributes to the development of new materials with tailored properties based on van der Waals interactions.
作用機序
Mechanism:
Van der Waals Forces: The primary mechanism of action for argon;benzene complexes is the van der Waals force, which is a weak, attractive force between the argon atom and the benzene ring.
Molecular Targets and Pathways:
Non-Specific Binding: The argon atom does not form specific chemical bonds with the benzene ring but interacts through non-specific van der Waals forces.
類似化合物との比較
特性
CAS番号 |
140135-97-3 |
|---|---|
分子式 |
C6H6Ar |
分子量 |
118.0 g/mol |
IUPAC名 |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
InChIキー |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.[Ar] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
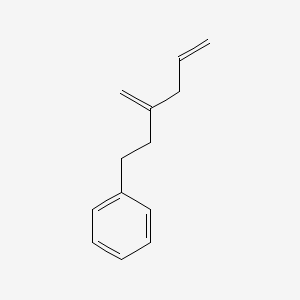
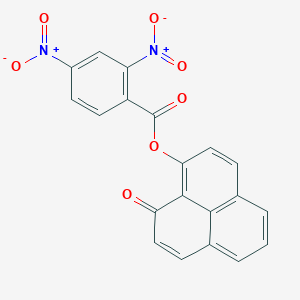
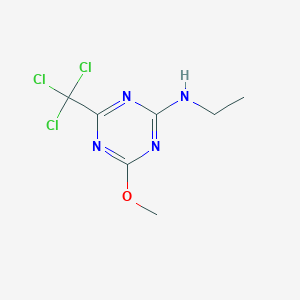
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
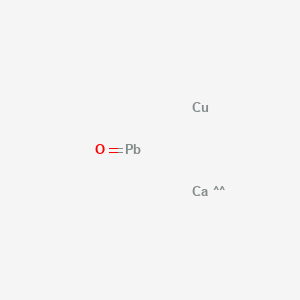
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
